

Application of Oxazolo[4,5-b]pyridin-2-amine in cancer research.

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Compound of Interest

Compound Name: Oxazolo[4,5-b]pyridin-2-amine

Cat. No.: B1316413

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The oxazolo[4,5-b]pyridine scaffold has emerged as a significant pharmacophore in the design and synthesis of novel anti-cancer agents. The fusion of the oxazole and pyridine rings creates a privileged structure that has been shown to interact with various biological targets implicated in cancer progression. This document provides a comprehensive overview of the application of **Oxazolo[4,5-b]pyridin-2-amine** and its derivatives in cancer research, including their synthesis, mechanism of action, and protocols for their evaluation.

Introduction

Oxazolo[4,5-b]pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer properties. The core structure, particularly when substituted at the 2-position with an amine group, serves as a versatile template for the development of targeted cancer therapies. These compounds have been investigated for their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerase II α and dihydroorotate dehydrogenase.

Synthesis of Oxazolo[4,5-b]pyridin-2-amine Derivatives

The general synthesis of 5-aryl substituted **oxazolo[4,5-b]pyridin-2-amine** derivatives involves a two-step process. The initial step is the reaction of 2-amino-6-chloropyridin-3-ol with cyanogen bromide to form the key intermediate, 6-chlorooxazolo[4,5-b]pyridin-2-amine. Subsequently, a Suzuki-Miyaura coupling reaction is employed to introduce various aryl groups at the C5 position.[\[1\]](#)

Mechanism of Action and Biological Targets

Research has identified several mechanisms through which oxazolo[4,5-b]pyridine derivatives exert their anticancer effects:

- Inhibition of Human Topoisomerase II α (hTopo II α): Certain 2-(substitutedphenyl)oxazolo[4,5-b]pyridine derivatives have been identified as potent inhibitors of hTopo II α , an essential enzyme for DNA replication and cell division.[\[2\]](#) For instance, 2-(4-butylphenyl)oxazolo[4,5-b]pyridine (2i) demonstrated an IC₅₀ value of 2 μ M against hTopo II α , which was more active than the reference drug etoposide.[\[2\]](#)
- Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH): A series of oxazolo[4,5-b]pyridine-based triazoles have been synthesized and shown to be efficient inhibitors of hDHODH through molecular docking studies.[\[3\]](#) This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis in rapidly proliferating cancer cells.[\[3\]](#)

Quantitative Data Summary

The antiproliferative activity of various **Oxazolo[4,5-b]pyridin-2-amine** derivatives has been evaluated against a panel of human cancer cell lines. The following tables summarize the reported IC₅₀ values.

Table 1: Antiproliferative Activity of 5-Aryl Substituted **Oxazolo[4,5-b]pyridin-2-amine** Derivatives

Compound	A549 (Lung) IC50 (µM)	HeLa (Cervical) IC50 (µM)	MCF-7 (Breast) IC50 (µM)	WiDr (Colon) IC50 (µM)
5	>40	18.25 ± 1.15	29.31 ± 1.21	11.23 ± 1.09
6	19.82 ± 1.16	11.29 ± 1.11	21.45 ± 1.17	9.89 ± 1.08
7	15.21 ± 1.13	9.34 ± 1.07	18.76 ± 1.14	7.68 ± 1.06
9	11.87 ± 1.10	7.28 ± 1.05	13.54 ± 1.11	5.43 ± 1.04
Etoposide	10.56 ± 1.09	6.45 ± 1.04	12.33 ± 1.10	4.87 ± 1.03

Data extracted from a study on 5-aryl substituted **oxazolo[4,5-b]pyridin-2-amine** derivatives.

Table 2: Anticancer Activity of Oxazolo[4,5-b]pyridine-Triazole Derivatives

Compound	PC3 (Prostate) IC50 (µM)	A549 (Lung) IC50 (µM)	MCF-7 (Breast) IC50 (µM)	DU-145 (Prostate) IC50 (µM)
18a	1.10 ± 0.04	1.12 ± 0.02	1.24 ± 0.03	1.18 ± 0.01
18b	1.12 ± 0.01	1.18 ± 0.03	1.12 ± 0.02	1.26 ± 0.02
18c	1.24 ± 0.02	1.20 ± 0.01	1.10 ± 0.04	1.10 ± 0.03
18d	1.28 ± 0.03	1.22 ± 0.04	1.14 ± 0.01	1.12 ± 0.04
18e	1.32 ± 0.04	1.30 ± 0.02	1.22 ± 0.03	1.14 ± 0.02
18i	1.34 ± 0.01	1.24 ± 0.03	1.20 ± 0.04	1.16 ± 0.01
Etoposide	1.08 ± 0.02	1.10 ± 0.01	1.06 ± 0.01	1.02 ± 0.03

Data extracted from a study on substituted aryl incorporated oxazolo[4,5-b]pyridine-triazole derivatives.[\[3\]](#)

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of **Oxazolo[4,5-b]pyridin-2-amine** derivatives on cancer cell lines.

- Materials:

- Human cancer cell lines (e.g., A549, HeLa, MCF-7, WiDr, PC3, DU-145)
- DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
- **Oxazolo[4,5-b]pyridin-2-amine** derivatives (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Microplate reader

- Procedure:

- Seed cells in 96-well plates at a density of 5×10^3 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the IC50 values using a dose-response curve.

2. Human Topoisomerase II α (hTopo II α) Inhibition Assay

This assay determines the ability of the compounds to inhibit the relaxation of supercoiled DNA by hTopo II α .

- Materials:

- Human Topoisomerase II α enzyme
- Supercoiled plasmid DNA (e.g., pBR322)
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM EDTA, 30 μ g/mL BSA, 1 mM ATP)
- Test compounds
- Etoposide (positive control)
- Agarose gel
- Ethidium bromide
- Gel electrophoresis apparatus

- Procedure:

- Prepare reaction mixtures containing assay buffer, supercoiled DNA, and various concentrations of the test compound or etoposide.
- Add hTopo II α to initiate the reaction and incubate at 37°C for 30 minutes.
- Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
- Analyze the DNA topoisomers by agarose gel electrophoresis.
- Stain the gel with ethidium bromide and visualize under UV light. Inhibition is indicated by the persistence of the supercoiled DNA form.

Signaling Pathway and Experimental Workflow Diagrams

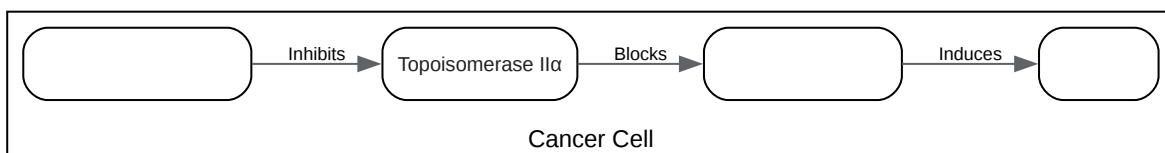


Figure 1: Inhibition of Topoisomerase II α by Oxazolo[4,5-b]pyridine Derivatives

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Caption: Inhibition of Topoisomerase II α by Oxazolo[4,5-b]pyridine Derivatives.

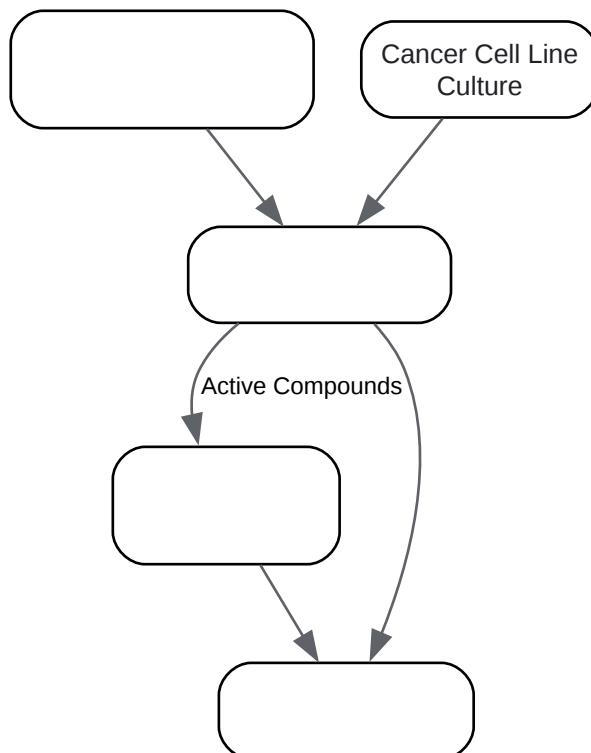


Figure 2: Experimental Workflow for Anticancer Activity Screening

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Caption: Experimental Workflow for Anticancer Activity Screening.

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